(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide
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Overview
Description
(Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-c]pyrrole core, followed by the introduction of the hydroxy and acetimidamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activity. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide is being explored for its potential use in drug development. Its unique structure and reactivity make it a promising candidate for the development of new pharmaceuticals.
Industry
In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it valuable for various industrial applications, including the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may affect key signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyrrole derivatives, such as:
- 2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide
- N’-hydroxy-2-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide
Uniqueness
What sets (Z)-N’-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and its specific stereochemistry. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H14N4O3 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-methyl-1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)ethanimidamide |
InChI |
InChI=1S/C9H14N4O3/c1-12-8(14)5-2-13(4-7(10)11-16)3-6(5)9(12)15/h5-6,16H,2-4H2,1H3,(H2,10,11) |
InChI Key |
AVYFMAMYVZAVNG-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=O)C2CN(CC2C1=O)C/C(=N/O)/N |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CC(=NO)N |
Origin of Product |
United States |
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